フルオレセインレッドメガ485 NHSエステル

概要

説明

Fluorescent Red Mega 485 NHS-ester is an amine conjugating fluorescent biolabel . It is suitable for fluorescence and has a coupling to amines of ≥90% . It is specifically designed for multicolor techniques . It is characterized by an extremely large stoke’s shift between excitation and emission maxima .

Synthesis Analysis

To prepare a stock solution of the label, dissolve 1 mg of label (NHS-ester) in 50 μl absolute, amine-free DMF (final concentration: approx. 40 nmol· μl-1). Dissolve the desired amount of protein in bicarbonate buffer (pH 9.0, 50 mM), e.g. 1 mg of avidin in 200 μl buffer .

Molecular Structure Analysis

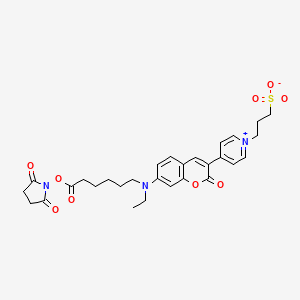

The empirical formula of Fluorescent Red Mega 485 NHS-ester is C29H33N3O9S . The molecular weight is 599.65 .

Chemical Reactions Analysis

Due to the high reactivity of the NHS ester, an equimolar amount or up to a double excess of label is added to the protein to obtain a dye to protein ratio (D/P) between 1 and 2 .

Physical And Chemical Properties Analysis

Fluorescent Red Mega 485 NHS-ester is a powder . Its fluorescence is λex 482 nm; λem 559 nm in 0.1 M phosphate pH 7.0 . It is suitable for fluorescence .

科学的研究の応用

蛍光顕微鏡におけるマルチカラー技術

フルオレセインレッドメガ485 NHSエステルは、大きなストークスシフトにより、フルオレセインや他の広く使用されているラベルと同じ光源で励起できるため、マルチカラー技術向けに設計されています。 この特性により、同じ実験で複数のラベルを独立して検出することができ、複雑な蛍光顕微鏡アプリケーションに最適です .

DNAシーケンス

メガラベルの小型サイズとFRETメカニズムを使用せずに励起光を直接発光に変換する特性により、フルオレセインレッドメガ485 NHSエステルはDNAシーケンスに適しています。 正確なシーケンス結果に不可欠な明確で異なるシグナルを提供できます .

蛍光in situハイブリダイゼーション(FISH)

FISH顕微鏡では、フルオレセインレッドメガ485 NHSエステルを使用して、染色体内の特定のDNA配列にハイブリダイズするDNAプローブを標識することができます。 明るい蛍光と大きなストークスシフトにより、複数のターゲットを同時に検出できます .

タンパク質標識

この化合物は、第一級アミノ基を含むタンパク質やその他の生体分子への共有結合に非常に効果的です。 蛍光顕微鏡下で細胞内のタンパク質相互作用と機能を可視化することができます .

細胞追跡とフローサイトメトリー

その蛍光特性により、フルオレセインレッドメガ485 NHSエステルは、ライブセルイメージングやフローサイトメトリーでの追跡のために細胞を標識するために使用できます。 これにより、研究者は時間の経過とともに細胞の動き、増殖、および死を監視できます .

イムノアッセイ

ELISAなどのイムノアッセイでは、フルオレセインレッドメガ485 NHSエステルを使用して抗体を標識できます。 これにより、抗原の量に比例する蛍光シグナルが得られ、感度が高く定量的な測定が可能になります .

作用機序

Target of Action

The primary target of Fluorescent Red Mega 485 NHS-ester are proteins and other biomolecules containing primary amino groups . These targets play a crucial role in various biological processes, including cellular signaling, enzymatic reactions, and structural integrity.

Mode of Action

Fluorescent Red Mega 485 NHS-ester operates by covalently coupling to its targets. This is achieved through an amine conjugation process . The compound is characterized by an extremely large stoke’s shift between excitation and emission maxima , making it particularly well-suited for excitation by argon lasers or other short wavelength excitation light .

Result of Action

The action of Fluorescent Red Mega 485 NHS-ester results in the labeling of proteins and other biomolecules, enabling their detection and study . This can provide valuable insights into the roles and behaviors of these biomolecules in various biological processes.

Action Environment

The action, efficacy, and stability of Fluorescent Red Mega 485 NHS-ester can be influenced by various environmental factors. For instance, the compound is suitable for fluorescence , suggesting that it performs optimally under conditions that allow for effective fluorescence. Additionally, the compound is typically stored at temperatures between 2-8°C , indicating that it may be sensitive to temperature variations.

Safety and Hazards

将来の方向性

Fluorescent Red Mega 485 NHS-ester and other Mega labels are specifically designed for multicolor techniques . Due to the different emission wavelength, several different labels can be detected independently in the same experiment . This opens up a variety of possible applications including DNA sequencing and FISH microscopy .

特性

IUPAC Name |

3-[4-[7-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylamino]-2-oxochromen-3-yl]pyridin-1-ium-1-yl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O9S/c1-2-31(15-5-3-4-7-28(35)41-32-26(33)10-11-27(32)34)23-9-8-22-19-24(29(36)40-25(22)20-23)21-12-16-30(17-13-21)14-6-18-42(37,38)39/h8-9,12-13,16-17,19-20H,2-7,10-11,14-15,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRRBXLGPVGMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCCC(=O)ON1C(=O)CCC1=O)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=[N+](C=C4)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746665 | |

| Record name | 3-(4-{7-[{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}(ethyl)amino]-2-oxo-2H-1-benzopyran-3-yl}pyridin-1-ium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890317-36-9 | |

| Record name | 3-(4-{7-[{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}(ethyl)amino]-2-oxo-2H-1-benzopyran-3-yl}pyridin-1-ium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 890317-36-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

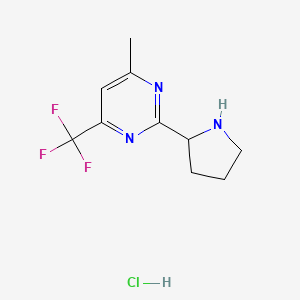

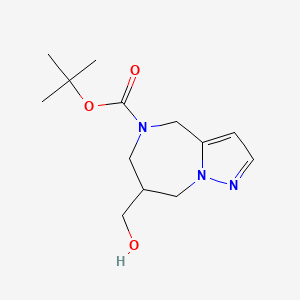

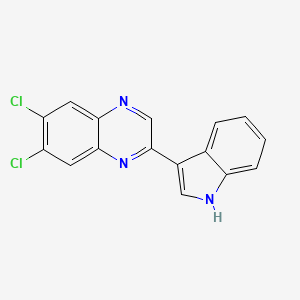

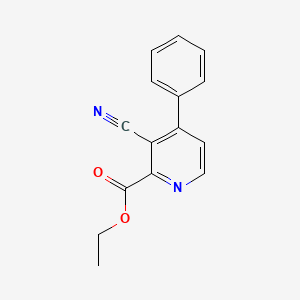

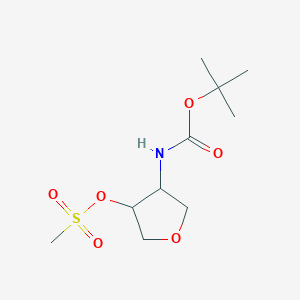

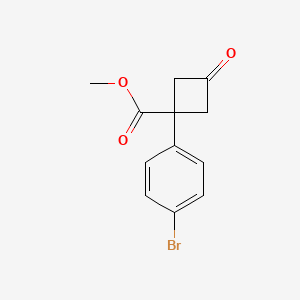

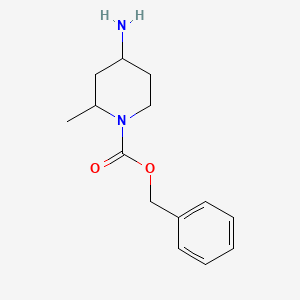

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrimidin-2-yl-amine dihydrochloride](/img/structure/B1443607.png)

![8-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1443615.png)

![2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1443617.png)

![Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443621.png)

![tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1443622.png)

![1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1443628.png)

![3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1443629.png)